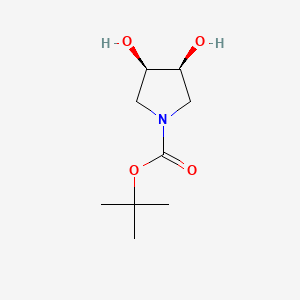
1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code:1S/C8H7NO4S/c10-8(11)5-1-2-6-4-9-14(12,13)7(6)3-5/h1-3,9H,4H2,(H,10,11) . This indicates that the compound has a benzothiazole ring with a carboxylic acid group attached to it. Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.21 . It is a powder at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .
Future Directions
While specific future directions for this compound are not available in the retrieved data, the benzothiadiazine ring structure has been the subject of ongoing research due to its diverse biological activities . Future research may focus on exploring new therapeutic applications and improving the biological activity of this compound.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid involves the reaction of 2-aminobenzenethiol with phthalic anhydride followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-aminobenzenethiol", "phthalic anhydride", "acetic anhydride", "sodium acetate", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenethiol (1.0 g) in acetic anhydride (10 mL) and add sodium acetate (1.5 g). Heat the mixture at 120°C for 2 hours to obtain 2-(2-acetamidothiophenyl)acetic acid.", "Step 2: Dissolve phthalic anhydride (1.0 g) in 10 mL of acetic anhydride and add the product from step 1. Heat the mixture at 120°C for 4 hours to obtain 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid intermediate.", "Step 3: Add sodium hydroxide (1.0 g) to the intermediate from step 2 and heat the mixture at 80°C for 2 hours to obtain the final product.", "Step 4: Oxidize the final product with hydrogen peroxide (30%) to obtain 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid." ] } | |
CAS RN |
2503208-37-3 |
Product Name |
1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid |
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



